16,16-Dimethyl-pgd2

Übersicht

Beschreibung

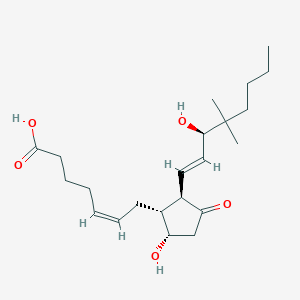

16,16-Dimethyl-pgd2, also known as 16,16-Dimethylprostaglandin E2, is a synthetic analog of Prostaglandin E2 (PGE2). It is predominantly released from mast cells, but also by other immune cells such as T H 2 cells and dendritic cells . It is an orally active vertebrate Hematopoietic stem cells (HSCs) homeostasis critical regulator .

Molecular Structure Analysis

The molecular formula of 16,16-Dimethyl-pgd2 is C22H36O5. The InChI string representation isInChI=1S/C22H36O5/c1-4-5-14-22 (2,3)20 (25)13-12-17-16 (18 (23)15-19 (17)24)10-8-6-7-9-11-21 (26)27/h6,8,12-13,16-18,20,23,25H,4-5,7,9-11,14-15H2,1-3H3, (H,26,27)/b8-6-,13-12+/t16-,17-,18+,20-/m1/s1 . Physical And Chemical Properties Analysis

16,16-Dimethyl-pgd2 is a liquid and is supplied in methyl acetate solution at 10 mg/mL (26 mM) .Wissenschaftliche Forschungsanwendungen

Cardiovascular System Research

16,16-dimethyl Prostaglandin D2 is used in cardiovascular system research . It’s a metabolically stable synthetic analog of PGD2 and has been found to enhance ADP-induced human platelet aggregation . This property makes it useful in studying blood coagulation and hemostasis .

Hypertension Research

This compound is also used in hypertension research . It has been found to increase systemic blood pressure in rats , providing a valuable tool for studying the mechanisms of hypertension.

Lipid Biochemistry

16,16-dimethyl Prostaglandin D2 plays a role in lipid biochemistry . It’s part of the cyclooxygenase pathway, which is involved in the metabolism of arachidonic acid, a key component of cell membranes .

Gastrointestinal Response Research

Research has been conducted to examine the effects of 16,16-dimethyl Prostaglandin E2 on the integrated gastrointestinal response to a mixed meal . This research is important for understanding how this compound affects digestion and nutrient absorption .

Radiation Injury Mitigation

The compound has been studied as a potential medical countermeasure to protect or mitigate radiation injury . In a murine model of H-ARS, it was demonstrated that the prostaglandin E2 analog 16,16 dimethyl-PGE2 has survival efficacy .

Peptic Ulcer Treatment

16,16-dimethyl Prostaglandin D2 has properties that are of special interest due to their possible implication in peptic ulcer treatment . It inhibits gastric acid secretion and prevents experimental ulcers .

Wirkmechanismus

Target of Action

16,16-Dimethyl Prostaglandin D2 primarily targets the Prostaglandin D2 receptor 2 and Aldo-keto reductase family 1 member C3 . These targets play a crucial role in various biological actions, including bronchoconstriction, platelet-activating-factor-inhibition, and cytotoxic effects .

Mode of Action

16,16-Dimethyl Prostaglandin D2 interacts with its targets by acting as an agonist . This interaction leads to various changes, such as enhancing ADP-induced human platelet aggregation and increasing systemic blood pressure in rats .

Biochemical Pathways

The compound is involved in the Cyclooxygenase Pathway . This pathway is crucial for the synthesis of prostaglandins from arachidonic acid . The compound’s interaction with its targets can affect this pathway, leading to downstream effects such as bronchoconstriction and cytotoxic effects .

Pharmacokinetics

The pharmacokinetics of 16,16-Dimethyl Prostaglandin D2 involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the compound is metabolically stable, which contributes to its prolonged half-life in vivo .

Result of Action

The action of 16,16-Dimethyl Prostaglandin D2 results in various molecular and cellular effects. It enhances ADP-induced human platelet aggregation and increases systemic blood pressure in rats . These effects are significant in the context of cardiovascular health and blood coagulation .

Safety and Hazards

16,16-Dimethyl-pgd2 is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may damage fertility or the unborn child. It may cause respiratory irritation and is highly flammable .

Relevant Papers Several papers have been published on 16,16-Dimethyl-pgd2. For instance, one paper discusses the protective activity of 16,16-dimethyl PGE2 on gastric and duodenal lesions in rats . Another paper discusses the radioprotection provided by 16,16-dimethyl PGE2 .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-18,20,23,25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMOZGYCFBTCMC-MBNOUSKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16,16-Dimethyl-pgd2 | |

CAS RN |

85235-22-9 | |

| Record name | 16,16-Dimethyl prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085235229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,16-DIMETHYL PROSTAGLANDIN D2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9AW0C880 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

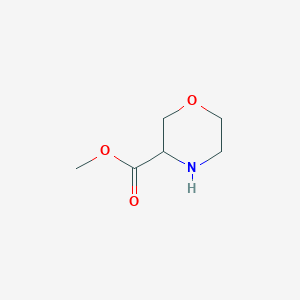

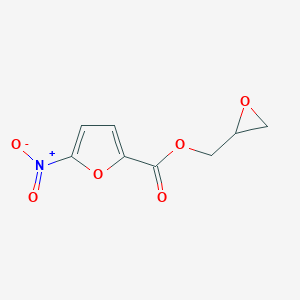

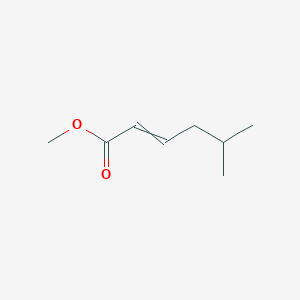

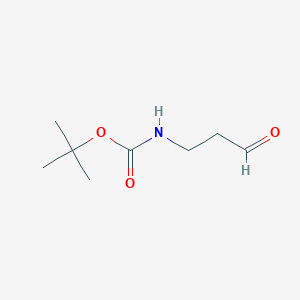

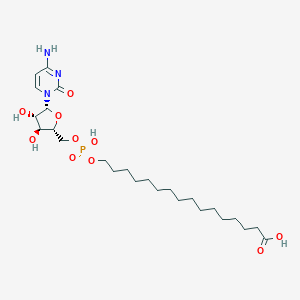

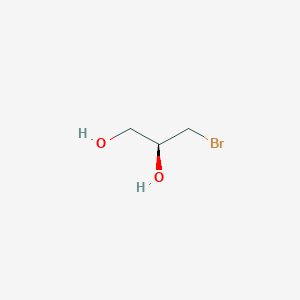

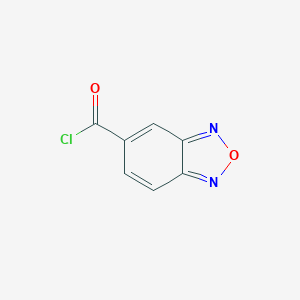

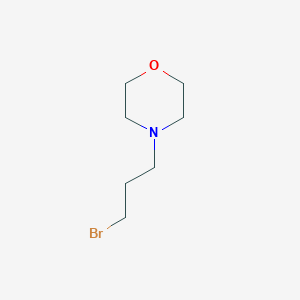

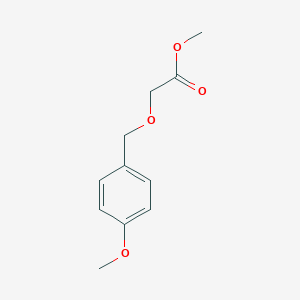

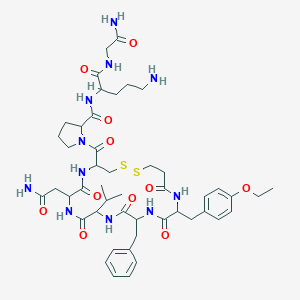

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 16,16-dimethyl Prostaglandin D2 interact with its target and what are the downstream effects?

A: While 16,16-dimethyl Prostaglandin D2 is structurally similar to Prostaglandin D2, research suggests it exhibits less potency in activating the DP2 receptor. [] This receptor, also known as CRTH2, is found on immune cells like eosinophils and plays a role in allergic inflammation. [] The weaker interaction of 16,16-dimethyl Prostaglandin D2 with DP2 compared to Prostaglandin D2 suggests potential differences in downstream signaling and cellular responses. [] Further research is needed to fully elucidate the specific downstream effects of 16,16-dimethyl Prostaglandin D2.

Q2: Does 16,16-dimethyl Prostaglandin D2 have any impact on intraocular pressure?

A: Research indicates that 16,16-dimethyl Prostaglandin D2, unlike its analog Prostaglandin D2, was not effective in reducing intraocular pressure in rabbits. [] This suggests that the structural modifications in 16,16-dimethyl Prostaglandin D2 significantly alter its pharmacological activity compared to Prostaglandin D2. []

Q3: What is the significance of the stereochemistry at the carbon 15 position in Prostaglandin D2 analogs?

A: Research on Prostaglandin D2 analogs reveals that the stereochemistry at the carbon 15 position is crucial for their potency as DP2 receptor agonists. [] Specifically, the 15R-methyl-Prostaglandin D2 exhibits significantly higher potency compared to its 15S-methyl counterpart and even surpasses the potency of the natural Prostaglandin D2. [] This highlights the importance of stereospecific interactions in modulating the activity of Prostaglandin D2 analogs.

Q4: What are the potential research applications of 15R-methyl-Prostaglandin D2 given its high potency at the DP2 receptor?

A: The identification of 15R-methyl-Prostaglandin D2 as a highly potent and selective DP2 receptor agonist presents valuable opportunities for research. [] This compound could serve as a valuable tool for investigating the physiological and pathological roles of the DP2 receptor in various inflammatory diseases, including asthma and allergic conditions. [] Its selectivity and resistance to metabolism further enhance its utility in dissecting DP2 receptor signaling pathways and evaluating its potential as a therapeutic target. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.